molecular formula C6H8Br2O B14457843 2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene CAS No. 74886-05-8

2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene

Cat. No.: B14457843
CAS No.: 74886-05-8
M. Wt: 255.93 g/mol
InChI Key: FEOAXVVBCXFUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene is an organic compound characterized by the presence of bromine atoms and an allyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene typically involves the reaction of allyl bromide with a suitable brominated precursor under controlled conditions. One common method involves the use of phosphorus tribromide (PBr3) to brominate the allyl alcohol, followed by the reaction with another allyl bromide molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.

    Addition: Electrophiles like bromine (Br2) or hydrogen halides (HX) are used.

Major Products

    Substitution: Products include amines or thiols substituted at the bromine positions.

    Elimination: Alkenes are formed as major products.

    Addition: Halogenated alkanes or alkenes are produced.

Scientific Research Applications

2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the allyl group participates in addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Properties

CAS No.

74886-05-8

Molecular Formula

C6H8Br2O

Molecular Weight

255.93 g/mol

IUPAC Name

2-bromo-3-(2-bromoprop-2-enoxy)prop-1-ene

InChI

InChI=1S/C6H8Br2O/c1-5(7)3-9-4-6(2)8/h1-4H2

InChI Key

FEOAXVVBCXFUJP-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC(=C)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.